molecular formula C19H22N2O4 B309295 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide

3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide

Cat. No. B309295
M. Wt: 342.4 g/mol
InChI Key: NCXBZWMZTNUBAE-UHFFFAOYSA-N
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Description

3-[(Ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide, also known as EAEAB, is a synthetic compound that belongs to the class of benzamide derivatives. EAEAB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide is not fully understood. However, it has been suggested that 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide may exert its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide can induce apoptosis in cancer cells, inhibit cell proliferation, and suppress angiogenesis. In addition, 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide has been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. In vivo studies have shown that 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide can reduce tumor growth and metastasis in animal models of cancer. Furthermore, 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.

Advantages and Limitations for Lab Experiments

3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide has several advantages for lab experiments. It is easy to synthesize and has a high purity level. In addition, 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide has been extensively studied, and its mechanism of action is well understood. However, 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide also has some limitations. It is relatively expensive compared to other compounds, and its solubility in water is low. Therefore, it may be challenging to use 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide in certain experiments that require high concentrations or aqueous solutions.

Future Directions

There are several future directions for the study of 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide. One potential direction is to investigate the potential of 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage, administration route, and toxicity profile of 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide in animal models and clinical trials. Another potential direction is to investigate the potential of 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide as a therapeutic agent for pain and inflammation. Further studies are needed to determine the optimal dosage, administration route, and efficacy of 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide in animal models and clinical trials. Finally, further studies are needed to investigate the mechanism of action of 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide and its potential applications in other fields, such as biochemistry and pharmacology.

Synthesis Methods

3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-ethoxyaniline with ethyl chloroformate to form ethyl 2-ethoxyphenylcarbamate. The resulting compound is then reacted with ethyl oxalyl chloride to form ethyl 3-oxo-3-(2-ethoxyphenyl)propanoate. Finally, the compound is reacted with ethoxyacetyl chloride to form 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide.

Scientific Research Applications

3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide has been shown to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. In pharmacology, 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide has been shown to have analgesic and anti-inflammatory effects. In biochemistry, 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide has been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression.

properties

Product Name

3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

3-[(2-ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide

InChI

InChI=1S/C19H22N2O4/c1-3-24-13-18(22)20-15-9-7-8-14(12-15)19(23)21-16-10-5-6-11-17(16)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

NCXBZWMZTNUBAE-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OCC

Canonical SMILES

CCOCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OCC

Origin of Product

United States

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